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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B15577848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of TVB-3166, a potent

and selective Fatty Acid Synthase (FASN) inhibitor, with other alternative FASN inhibitors. The

on-target effects of TVB-3166 are validated through supporting experimental data and detailed

methodologies, offering a comprehensive resource for researchers in oncology and metabolic

diseases.

Comparative Performance of FASN Inhibitors
The efficacy of TVB-3166 and other FASN inhibitors is summarized below. The data highlights

the potent and selective nature of TVB-3166 in both biochemical and cellular assays.
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Inhibitor Type Target
Biochemi
cal IC50

Cellular
Palmitate
Synthesis
IC50

Cellular
Viability
IC50

Key
Character
istics

TVB-3166 Reversible FASN 42 nM[1][2] 81 nM[1][2]

100 nM

(CALU-6

cells)[3]

Orally-

available,

potent, and

selective.

[1][2][3][4]

IPI-9119 Irreversible

FASN

(Thioestera

se domain)

~1 nM[5]

~10 nM

(occupancy

)[5]

Not

reported to

have

significant

anti-

proliferativ

e effects

alone.[5]

Potent,

selective,

and orally

bioavailabl

e.[5]

Fasnall
Not

specified
FASN 3.71 µM[6]

147 nM

(acetate

incorporati

on)

Not

specified in

direct

compariso

n

Shows

anti-tumor

activity;

recent

studies

suggest it

may also

act as a

mitochondr

ial

Complex I

inhibitor.[7]

C75 Irreversible FASN
15.53

µM[8]

Not

specified in

direct

compariso

n

35 µM

(PC3 cells)

[9]

Synthetic

mimic of

cerulenin.

[8]
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Cerulenin Irreversible FASN

Not

specified in

direct

compariso

n

Not

specified in

direct

compariso

n

5.55 µg/mL

(U-87MG

cells)[10]

Natural

product,

also known

to inhibit

other

enzymes.

[11]

Orlistat Irreversible

FASN

(Thioestera

se domain)

250-500

nM (cell

lysate)[12]

Not

specified in

direct

compariso

n

~1-3 µM

(HUVECs)

[12]

FDA-

approved

for obesity,

also

inhibits

pancreatic

lipases.[13]

Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental validation of TVB-3166, the

following diagrams are provided.
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FASN Signaling Pathway and TVB-3166 Inhibition.
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In Vitro Validation Workflow

Start: Culture Tumor Cells

Treat cells with TVB-3166
(or alternative inhibitor)

Cellular Palmitate
Synthesis Assay

(¹³C-acetate incorporation)

Cell Viability Assay
(e.g., CellTiter-Glo®)

Western Blot Analysis
(p-AKT, β-catenin, etc.)

Data Analysis:
Determine IC₅₀ values and
protein expression changes

End: Validate On-Target Effects
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Experimental Workflow for In Vitro Validation.

Detailed Experimental Protocols
The following are summaries of key experimental protocols used to validate the on-target

effects of TVB-3166.

Cell Viability Assay (using CellTiter-Glo®)
Objective: To determine the effect of FASN inhibitors on the viability of cancer cell lines.
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Methodology:

Cell Seeding: Plate cancer cells in a 96-well opaque-walled plate at a predetermined optimal

density and incubate overnight.

Compound Treatment: Treat the cells with a serial dilution of TVB-3166 or other FASN

inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to

each well in a volume equal to the culture medium.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce

cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Read the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ATP, which is indicative of the number of viable cells.

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.

Cellular Palmitate Synthesis Assay
Objective: To measure the direct inhibition of de novo palmitate synthesis by FASN inhibitors in

a cellular context.

Methodology:

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Labeled Substrate and Inhibitor Treatment: Replace the medium with fresh medium

containing 1 mM ¹³C-acetate and various concentrations of the FASN inhibitor.[3]

Incubation: Incubate the cells for 18 hours to allow for the incorporation of the labeled

acetate into newly synthesized palmitate.[3]

Cell Lysis and Sample Preparation: Wash the cells and then lyse them. Prepare the samples

for analysis.
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LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-

MS) to quantify the amount of ¹³C-labeled palmitate.

Data Analysis: Determine the concentration-dependent inhibition of palmitate synthesis and

calculate the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the impact of FASN inhibition on downstream signaling pathways, such as

PI3K-AKT and β-catenin.

Methodology:

Cell Treatment and Lysis: Treat cultured cells with the FASN inhibitor at various

concentrations for a specified time. Lyse the cells in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose

or PVDF membrane.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in

TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins

of interest (e.g., total AKT, phospho-AKT, β-catenin, and a loading control like GAPDH or β-

actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative changes in protein expression and phosphorylation status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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